OC(C1=CC(Br)=CC2=C1N=CN2)=O
. The InChI representation is 1S/C8H5BrN2O2/c9-4-1-5(8(12)13)7-6(2-4)10-3-11-7/h1-3H,(H,10,11)(H,12,13)
.
6-Bromo-1H-benzimidazole-4-carboxylic acid is an organic compound with the molecular formula and a molecular weight of 241.04 g/mol. This compound is notable for its applications in medicinal chemistry, particularly as a building block in the synthesis of various pharmaceuticals. It is classified under the category of benzimidazole derivatives, which are recognized for their biological activity and utility in drug discovery.
6-Bromo-1H-benzimidazole-4-carboxylic acid can be sourced from multiple suppliers, including Sigma-Aldrich and Manchester Organics, with varying degrees of purity and packaging options available. The compound is commercially available, making it accessible for research and development purposes.
The synthesis of 6-bromo-1H-benzimidazole-4-carboxylic acid typically involves bromination of 1H-benzimidazole-4-carboxylic acid. One common method includes a multi-step reaction process:
A detailed synthetic route includes using sodium nitrite and acetic acid in an inert atmosphere, followed by sodium hydroxide in ethanol at elevated temperatures to achieve the desired product yield .
The structure of 6-bromo-1H-benzimidazole-4-carboxylic acid features a fused bicyclic system consisting of a benzene ring fused to an imidazole ring. The presence of the bromine atom at the 6-position and the carboxylic acid functional group at the 4-position are critical for its chemical reactivity and biological properties.
This structure is pivotal for understanding its reactivity and interaction with biological targets.
6-Bromo-1H-benzimidazole-4-carboxylic acid can undergo various chemical reactions due to its functional groups:
These reactions are facilitated by the presence of functional groups that allow for nucleophilic attack and subsequent transformations.
The mechanism of action for compounds like 6-bromo-1H-benzimidazole-4-carboxylic acid often involves interaction with biological macromolecules such as proteins or nucleic acids. The specific pathways may vary depending on the target:
Understanding these mechanisms is crucial for optimizing their therapeutic potential.
The physical and chemical properties of 6-bromo-1H-benzimidazole-4-carboxylic acid include:
These properties influence its handling, storage, and application in laboratory settings.
6-Bromo-1H-benzimidazole-4-carboxylic acid has several scientific uses:
The versatility of this compound makes it valuable across various fields of research, particularly in medicinal chemistry where it contributes to the development of new therapeutic agents.
CAS No.: 7306-96-9
CAS No.: 24622-61-5
CAS No.: 16606-62-5
CAS No.:
CAS No.: 1426938-62-6
CAS No.: 52277-33-5